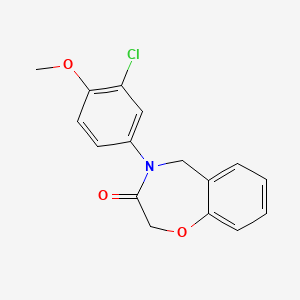

4-(3-chloro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

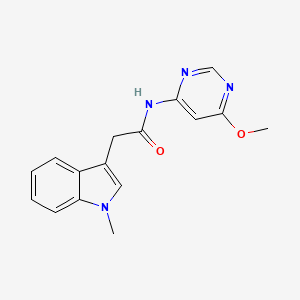

The compound "4-(3-chloro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a chemically synthesized molecule that likely exhibits a range of biological activities. The structure of the compound suggests it is a benzoxazepine derivative, a class of compounds known for their potential pharmacological properties, particularly in the modulation of dopaminergic systems .

Synthesis Analysis

The synthesis of benzoxazepine derivatives typically involves the cyclization of amino alcohols and subsequent chemical modifications. For instance, the synthesis of related 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines was achieved by cyclization followed by demethylation to introduce catecholic moieties . Similarly, the synthesis of 1,5-dihydro-2,4-benzoxazepin-3(4H)-ones was performed by reacting amino alcohols with COCl2 in the presence of Na2CO3 . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzoxazepines is characterized by a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of substituents like chloro and methoxy groups can significantly influence the molecule's electronic distribution and steric hindrance, which in turn affects its biological activity . The exact structure of "this compound" would require further analysis, such as X-ray crystallography or NMR spectroscopy, to determine its conformation and stereochemistry.

Chemical Reactions Analysis

Benzoxazepine derivatives can undergo various chemical reactions, including N-acylation, reduction, deprotection, and cyclization . The reactivity in acidic or basic media has also been described for some benzoxazepine compounds . The presence of methoxy and chloro substituents can influence the reactivity of the compound, potentially leading to ring transformations or the formation of new chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents on the benzoxazepine ring can affect lipophilicity, which is a critical factor in determining the compound's pharmacokinetic properties . The compound's reactivity in different pH conditions and its interaction with metal cations can also provide insights into its chemical properties .

Applications De Recherche Scientifique

Mechanism and Stereochemistry of Formation

One study focused on the synthesis and stereochemical analysis of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines. The research explored the mechanism and stereochemistry of these compounds, highlighting the formation of β-lactams with specific enantiomers through benzoylation and the investigation of their stereochemical configurations using NMR spectroscopy and X-ray diffraction (Wang et al., 2001).

Dopaminergic Activity

Another area of research involved the synthesis of substituted benzazepines evaluated as agonists for dopamine receptors. These studies demonstrated the potential of benzazepine derivatives in modulating dopaminergic activity, with implications for treatments involving dopamine receptors (Pfeiffer et al., 1982).

Antimicrobial Activities

The antimicrobial properties of benzoxazepine derivatives have also been investigated, with some compounds showing good to moderate activities against various microorganisms. This research opens pathways for the development of new antimicrobial agents (Bektaş et al., 2007).

Renal Vasodilator and Adenylate Cyclase Activities

Studies on O-Methyl derivatives of certain benzazepines have provided insights into their roles as renal vasodilators and activators of dopamine-sensitive adenylate cyclase. These findings suggest potential therapeutic applications in renal function modulation and dopamine-related pathways (Ross et al., 1986).

Synthesis and Characterization of Luminescent Liquid Crystalline Materials

Research into cyanopyridone-based luminescent liquid crystalline materials demonstrates the versatility of benzoxazepine derivatives in materials science. These compounds exhibit strong absorption and emission bands, with potential applications in optoelectronic devices (N. & Adhikari, 2014).

Propriétés

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-20-15-7-6-12(8-13(15)17)18-9-11-4-2-3-5-14(11)21-10-16(18)19/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSQHUORCMOGGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC3=CC=CC=C3OCC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2504648.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)

![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B2504656.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)

![Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2504661.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)

![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)